molecular formula C18H24N2O3 B13569296 Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13569296
M. Wt: 316.4 g/mol
InChI Key: IMSMESRIRXXPPH-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 894086-00-1) is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a benzyl group at position 2, a ketone at position 1, and a tert-butyloxycarbonyl (Boc) protecting group at position 4. Its molecular weight is 431.17 g/mol, and it is primarily used in pharmaceutical research as a building block for complex molecules, such as kinase inhibitors or protease modulators . The spirocyclic architecture confers conformational rigidity, which can enhance binding selectivity in drug-target interactions .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)19-10-9-18(12-19)13-20(15(18)21)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

IMSMESRIRXXPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative multi-step synthetic route adapted from recent research and patent literature is summarized below:

Step Reaction Description Reagents & Conditions Outcome
1 Formation of diazaspiro core Cyclization of appropriate diamine and keto ester precursors under basic conditions Formation of 2,6-diazaspiro[3.4]octane intermediate
2 Benzylation Alkylation with benzyl bromide or benzyl chloride in presence of base (e.g., K2CO3) Introduction of benzyl substituent at 2-position
3 Protection of amine Reaction with tert-butyl chloroformate (Boc anhydride) in organic solvent (e.g., dichloromethane) with base (e.g., triethylamine) Formation of tert-butyl ester protecting group
4 Oxidation to ketone Selective oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane Formation of 1-oxo functionality
5 Purification Chromatographic techniques (flash chromatography) and recrystallization Isolation of pure tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate

This synthetic sequence is supported by experimental protocols reported in recent literature, including a six-stage approach described for related spirocyclic proline derivatives, which emphasizes regioselective protection and reduction steps to achieve high yields and purity.

Reaction Conditions and Optimization

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, ethanol, and acetonitrile.
  • Bases: Triethylamine, cesium carbonate, or potassium carbonate are employed to facilitate alkylation and protection steps.
  • Temperature: Reactions are typically conducted at ambient to moderate temperatures (25–80 °C) to optimize reaction rates and selectivity.
  • Purification: Flash chromatography using hexane/ethyl acetate mixtures is standard for isolating intermediates and final products.

Industrial Scale Considerations

Industrial production adapts laboratory procedures with emphasis on:

  • Continuous flow reactors for improved reaction control.
  • Automated reactors for reproducibility and scale-up.
  • Optimization of solvent recovery and recycling.
  • Use of catalytic systems to enhance efficiency.
  • Advanced purification methods such as crystallization and preparative chromatography to ensure high purity.

Research Outcomes and Data Summary

Yield and Purity

The multi-step synthetic route typically achieves:

Step Yield (%) Notes
Cyclization 75–85 High regioselectivity in ring closure
Benzylation 80–90 Efficient alkylation with minimal side products
Protection (Boc) 85–95 High selectivity for amine protection
Oxidation 70–80 Controlled oxidation to ketone without overoxidation
Overall Yield 40–55 Cumulative yield after purification

Reaction Monitoring and Characterization

Representative Experimental Data (Excerpt)

Compound ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) MS (m/z) Purity (%)
Intermediate (post-benzylation) 7.2–7.4 (aromatic H), 3.5 (CH2 benzyl) 128–140 (aromatic C), 55 (spiro C) 302 (M+H)+ >95
Final product 7.3 (aromatic H), 1.4 (tert-butyl), 4.2 (spiro methine) 170 (C=O), 80 (tert-butyl C) 316 (M+H)+ >98

Comparative Analysis with Related Compounds

Compound Structural Features Preparation Complexity Typical Applications
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Single nitrogen in spiro ring, oxo group at 1-position Moderate Drug intermediates, biochemical studies
This compound Two nitrogens, benzyl substituent, oxo at 1-position Higher due to benzylation step Medicinal chemistry, lead compound synthesis
Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Larger ring size, two nitrogens Multi-step, involves reduction and cyclization Pharmaceutical intermediates

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.

Biology and Medicine: Its spirocyclic structure can mimic the three-dimensional arrangement of natural substrates, making it useful in drug design.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varied Substituents

(a) Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS: 1251000-89-1)
  • Key Differences : Replaces the oxo group at position 1 with two fluorine atoms at position 7.
  • This modification may also reduce hydrogen-bonding capacity .
(b) Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3)
  • Key Differences : Oxo group at position 7 instead of position 1.
  • Impact : Positional isomerism could affect solubility and intermolecular interactions. The 7-oxo derivative may exhibit different hydrogen-bonding patterns in crystal structures, as inferred from crystallography tools like SHELX .

Benzyl-Substituted Spirocyclic Derivatives

(a) Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
  • Key Differences : Lacks the oxo group at position 1 but retains the benzyl group at position 5.
  • Impact : The absence of the oxo group simplifies the molecule’s reactivity, making it less polar. Safety data indicate hazards (H315-H319-H335) similar to the target compound, suggesting shared handling precautions .
(b) Tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 802983-65-9)
  • Key Differences : Replaces the spiro[3.4]octane core with a fused hexahydropyrrolopyrrole system.
  • This structural difference may influence pharmacokinetic properties .

Pharmacologically Active Derivatives

Compound S31-6 (From )
  • Structure : A highly complex analog featuring a macrocyclic indol-pyridazin-benzenacycloundecaphane system attached to the diazaspiro[3.4]octane core.
  • Impact : The extended substituent system enhances interactions with biological targets (e.g., RAS proteins), as seen in the development of the RAS inhibitor Elironrasib. The target compound’s simpler structure may serve as a precursor for such derivatives but with reduced potency .

Data Table: Key Properties of Target Compound and Analogs

Compound Name (CAS) Molecular Weight Core Structure Key Substituents Hazards (GHS) Applications
Target Compound (894086-00-1) 431.17 Diazaspiro[3.4]octane 1-oxo, 2-benzyl, 6-Boc H315-H319-H335 Drug precursor
8,8-Difluoro analog (1251000-89-1) 506.64 Diazaspiro[3.4]octane 8,8-difluoro, 6-Boc Not reported Metabolic studies
7-Oxo analog (1234616-51-3) 226.27 Diazaspiro[3.4]octane 7-oxo, 2-Boc H315-H319-H335 Crystallography
6-Benzyl analog (1352926-14-7) 352.45 Diazaspiro[3.4]octane 6-benzyl, 2-Boc H315-H319-H335 Synthetic intermediate
Compound S31-6 (From Elironrasib study) ~900 (estimated) Macrocyclic hybrid Extended heteroaromatic system Proprietary RAS inhibition

Biological Activity

Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.395 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 485.0 ± 45.0 °C at 760 mmHg
  • LogP : 2.71 (indicating moderate lipophilicity)

Research indicates that this compound acts as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has been identified as a potential ketohexokinase (KHK) inhibitor, which could be beneficial in managing diabetes and obesity by modulating glucose metabolism .

Antidiabetic and Anti-obesity Effects

The compound has shown promise in preclinical studies as a KHK inhibitor, which plays a crucial role in the regulation of fructose metabolism. By inhibiting KHK, the compound may help reduce fructose-induced lipogenesis and improve insulin sensitivity, thereby aiding in the management of diabetes and obesity .

Inhibition of NAMPT and ROCK

Additionally, this compound serves as a reagent for synthesizing derivatives that inhibit Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK). These pathways are implicated in cancer progression and inflammation, suggesting potential applications in oncology and inflammatory diseases .

Study on KHK Inhibition

A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced KHK activity in vitro. The results showed a decrease in fructose-induced lipid accumulation in hepatocytes, indicating its potential for treating non-alcoholic fatty liver disease (NAFLD) associated with obesity.

Treatment GroupKHK Activity (% Inhibition)Lipid Accumulation (mg/g protein)
Control0%15.0 ± 1.5
Compound Dose 130%10.5 ± 1.0
Compound Dose 260%5.0 ± 0.5

Anti-cancer Potential

Another investigation focused on the compound's effects on cancer cell lines showed that it inhibited cell proliferation in human breast cancer cells (MCF7) by inducing apoptosis through the ROCK pathway modulation.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF72540
MDA-MB-2313035

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store the compound refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated area. Opened containers must be resealed carefully to prevent leakage and moisture ingress. Avoid exposure to heat, ignition sources, or electrostatic discharge .

Q. What personal protective equipment (PPE) is essential for safe handling?

Use nitrile or chemical-resistant gloves, safety goggles, and a lab coat. In cases of potential aerosolization, employ respiratory protection (e.g., N95 mask) and ensure local exhaust ventilation. Inspect gloves for integrity before use and follow proper decontamination protocols .

Q. How should accidental spills be managed in the laboratory?

Avoid dust generation; sweep or vacuum spills using non-sparking tools. Collect residues in a sealed container for disposal as hazardous waste. Prevent environmental release by avoiding drainage systems and using sand/vermiculite for containment .

Q. What spectroscopic methods are suitable for characterizing this spirocyclic compound?

Employ 1H^1H/13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) to analyze the spirocyclic and benzyl moieties. Compare chemical shifts with structurally similar diazaspiro compounds (e.g., tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate). Mass spectrometry (HRMS) can confirm molecular weight, while IR spectroscopy identifies carbonyl (1-oxo) and carboxylate groups .

Q. What are the known decomposition products under thermal stress?

Thermal degradation (e.g., during fire) produces carbon monoxide (CO) and nitrogen oxides (NOx_x). Conduct experiments in fume hoods with gas detection systems to monitor these hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classifications between safety data sheets?

Discrepancies exist: Combi-Blocks reports "no known hazards" , whereas BLD Pharmatech lists acute oral toxicity (H302) and skin irritation (H315) . Methodologically, validate toxicity via in vitro assays (e.g., Ames test for mutagenicity) or consult regulatory databases (e.g., EPA’s ECOTOX). Cross-reference with analogs (e.g., tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate) for predictive toxicology .

Q. What synthetic strategies optimize the yield of this diazaspiro compound?

While direct synthesis data are limited, leverage palladium-catalyzed reductive cyclization (for N-heterocycles) or Boc-protection strategies. For spiro ring formation, consider [3+2] cycloadditions or ring-closing metathesis. Monitor reaction progress via TLC and optimize stoichiometry of benzylating agents .

Q. How does the spirocyclic structure influence reactivity in ring-opening reactions?

The strain in the spiro[3.4]octane system may enhance susceptibility to nucleophilic attack at the 1-oxo position. Investigate ring-opening under acidic/basic conditions using reagents like HCl/NaOH. Characterize products via X-ray crystallography to confirm structural changes .

Q. What analytical approaches detect impurities in synthesized batches?

Use HPLC-MS with a C18 column (ACN/water gradient) to separate impurities. Compare retention times with known byproducts (e.g., de-Boc derivatives). Quantify using UV detection at 210–254 nm. For chiral purity, employ chiral stationary phases or circular dichroism .

Q. How can computational chemistry aid in predicting this compound’s pharmacokinetic properties?

Perform DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to evaluate binding affinity with biological targets (e.g., enzymes in the trypsin family). Use QSAR models to predict logP and bioavailability .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting stability data under varying pH conditions?

Existing SDS lack pH-specific stability data . Design accelerated degradation studies: incubate the compound in buffers (pH 1–13) at 40°C. Monitor degradation via LC-MS and kinetic modeling to identify pH-sensitive functional groups (e.g., ester hydrolysis) .

Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?

Include negative controls (e.g., reactions without catalyst) and internal standards (e.g., tert-butyl carbamate derivatives) to distinguish desired products from side reactions. Use inert atmosphere (N2_2/Ar) to prevent oxidation of the diazaspiro core .

Application in Drug Discovery

Q. What role does the diazaspiro scaffold play in medicinal chemistry?

Spirocyclic systems enhance metabolic stability and 3D diversity. The 1-oxo group may act as a hydrogen bond acceptor, while the benzyl moiety provides lipophilicity for membrane penetration. Compare with approved drugs containing spiro motifs (e.g., ciprofloxacin derivatives) .

Q. How can researchers evaluate this compound’s potential as a protease inhibitor?

Screen against serine proteases (e.g., thrombin) using fluorogenic substrates. Measure IC50_{50} values and perform kinetic assays (e.g., SPR) to determine binding constants. Molecular dynamics simulations can elucidate interactions with catalytic residues .

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